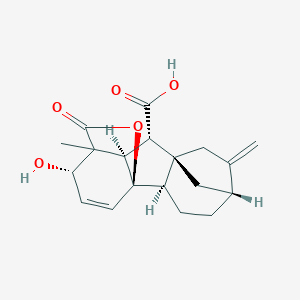
Impureza B de Calcitriol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La Impureza B de Calcitriol tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un estándar de referencia en el análisis de derivados de la vitamina D3.
Biología: Se estudia por su papel en el metabolismo del calcio y el fosfato.
Medicina: Se investiga por sus potenciales efectos terapéuticos en condiciones relacionadas con la deficiencia de vitamina D.
Industria: Se utiliza en la formulación de suplementos de vitamina D y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de la Impureza B de Calcitriol involucra su interacción con el receptor de vitamina D. Al unirse al receptor, modula la transcripción de genes involucrados en la homeostasis del calcio y el fosfato. Esta interacción afecta varios procesos celulares, incluyendo la proliferación celular, la diferenciación y la apoptosis .
Compuestos Similares:
Calcitriol: La forma activa de la vitamina D3, conocida por su papel en la regulación del calcio y el fosfato.
Calcifediol: El precursor inmediato del Calcitriol, con efectos similares pero menos potentes.
Paricalcitol: Un análogo sintético del Calcitriol utilizado en el tratamiento del hiperparatiroidismo secundario.
Singularidad: La this compound es única debido a su patrón específico de hidroxilación, que la distingue de otros derivados de la vitamina D3. Esta estructura única le permite interactuar de forma diferente con el receptor de vitamina D, dando lugar a efectos biológicos distintos .
Análisis Bioquímico
Biochemical Properties
Impurity B of Calcitriol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the activation of the vitamin D receptor (VDR) .
Cellular Effects
Impurity B of Calcitriol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Impurity B of Calcitriol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through the activation of the vitamin D receptor (VDR) .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de la Impureza B de Calcitriol implica la hidroxilación de derivados de la vitamina D3. El proceso típicamente incluye el uso de catalizadores específicos y condiciones de reacción controladas para asegurar la formación del producto hidroxilado deseado.
Métodos de Producción Industrial: La producción industrial de la this compound puede implicar el uso de nanopartículas de lípidos sólidos para la encapsulación. Este método mejora la estabilidad y la biodisponibilidad del compuesto. La preparación implica la mezcla del ingrediente activo con matrices lipídicas bajo condiciones controladas de temperatura y presión .
Análisis De Reacciones Químicas
Tipos de Reacciones: La Impureza B de Calcitriol experimenta varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo presentes en el compuesto pueden ser oxidados para formar cetonas o aldehídos.
Reducción: El compuesto puede ser reducido para formar derivados menos oxidados.
Sustitución: Los grupos hidroxilo pueden ser sustituidos por otros grupos funcionales bajo condiciones específicas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como cloruro de tionilo y tribromuro de fósforo para reacciones de sustitución.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y deshidroxilados de la this compound .
Comparación Con Compuestos Similares
Calcitriol: The active form of vitamin D3, known for its role in calcium and phosphate regulation.
Calcifediol: The immediate precursor of Calcitriol, with similar but less potent effects.
Paricalcitol: A synthetic analog of Calcitriol used in the treatment of secondary hyperparathyroidism.
Uniqueness: Impurity B of Calcitriol is unique due to its specific hydroxylation pattern, which distinguishes it from other vitamin D3 derivatives. This unique structure allows it to interact differently with the vitamin D receptor, leading to distinct biological effects .
Propiedades
IUPAC Name |
(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQFYUYWCNGIN-PEJFXWBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66791-71-7 | |
| Record name | 1-Epicalcitriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066791717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1.BETA.-CALCITRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR1PLU81NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Acetyl-2,3-dihydrobenzo[b]furan](/img/structure/B196252.png)

![(1R,2R,5S,8S,9S,10R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B196258.png)






![3-[(1,1-Dimethylethoxy)methyl]heptane](/img/structure/B196281.png)
![[1,1'-Biphenyl]-2,2',5,5'-tetrol](/img/structure/B196283.png)
![5H-Dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B196287.png)

